1-[(2,2-Difluoroethyl)sulfanyl]-2,5-dimethoxy-4-(2-nitroethenyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2,2-Difluoroethyl)sulfanyl]-2,5-dimethoxy-4-(2-nitroethenyl)benzene is a chemical compound with the molecular formula C₁₂H₁₃F₂NO₄S It is characterized by the presence of a difluoroethylsulfanyl group, two methoxy groups, and a nitroethenyl group attached to a benzene ring
Preparation Methods
The synthesis of 1-[(2,2-Difluoroethyl)sulfanyl]-2,5-dimethoxy-4-(2-nitroethenyl)benzene typically involves multiple steps, including the introduction of the difluoroethylsulfanyl group, methoxylation, and nitration followed by the formation of the nitroethenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis efficiently .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The nitroethenyl group can be oxidized to form different products.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide
Scientific Research Applications
1-[(2,2-Difluoroethyl)sulfanyl]-2,5-dimethoxy-4-(2-nitroethenyl)benzene has several scientific research applications:
Chemistry: It serves as a precursor for synthesizing more complex molecules.
Biology: It is used in studies involving enzyme inhibition and protein interactions.
Industry: Utilized in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethylsulfanyl group and nitroethenyl group play crucial roles in these interactions, affecting the compound’s binding affinity and activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar compounds include:
2-(2,2,2-Trifluoroethylidene)-1,3-dicarbonyl compounds: These compounds share the difluoroethyl group but differ in their overall structure and functional groups.
1-(2-Fluoroethyl)sulfanyl-2,5-dimethoxy-4-(2-nitroethenyl)benzene: This compound is similar but has a single fluorine atom instead of two. The uniqueness of 1-[(2,2-Difluoroethyl)sulfanyl]-2,5-dimethoxy-4-(2-nitroethenyl)benzene lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
648957-23-7 |
---|---|
Molecular Formula |
C12H13F2NO4S |
Molecular Weight |
305.30 g/mol |
IUPAC Name |
1-(2,2-difluoroethylsulfanyl)-2,5-dimethoxy-4-(2-nitroethenyl)benzene |
InChI |
InChI=1S/C12H13F2NO4S/c1-18-9-6-11(20-7-12(13)14)10(19-2)5-8(9)3-4-15(16)17/h3-6,12H,7H2,1-2H3 |
InChI Key |
ZTQDFCGRBQLEQJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1C=C[N+](=O)[O-])OC)SCC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.